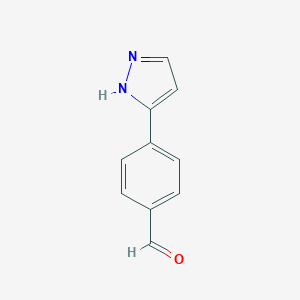

4-(1H-Pyrazol-3-YL)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole compounds like 4-(1H-Pyrazol-3-YL)benzaldehyde can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

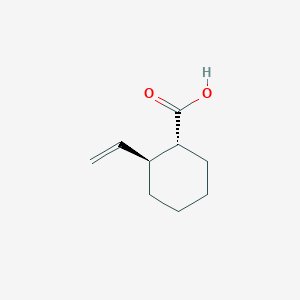

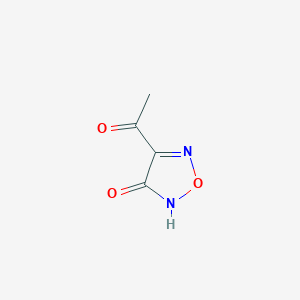

The molecular structure of 4-(1H-Pyrazol-3-YL)benzaldehyde is represented by the SMILES string O=CC1=CC=C (C=C1)C2=NNC=C2.Cl .Physical And Chemical Properties Analysis

4-(1H-Pyrazol-3-YL)benzaldehyde is a solid substance . The linear formula of this compound is C10H9O1N2Cl1 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues . These compounds have shown significant in vitro anti-microbial activity .

Antioxidant Activity

The same series of compounds have also demonstrated remarkable antioxidant properties, as revealed by the DPPH free radical-scavenging assay .

Cancer Treatment

Condensed pyrazole-4-carbaldehyde compounds, which include 4-(1H-Pyrazol-3-YL)benzaldehyde, have been explored for their potential in cancer treatment . Many pyrazole-containing molecules are in the advancement phase as promising new drugs acting against distinct biological targets .

Anti-tubercular Agents

Some analogues of the compound have been designed as promising anti-tubercular agents . This was achieved by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Pharmacy and Agro-chemical Industries

Pyrazole core-based organic molecules, including 4-(1H-Pyrazol-3-YL)benzaldehyde, have several applications in various areas including pharmacy and agro-chemical industries .

Anti-inflammatory and Antipyretic Activities

Compounds containing pyrazole scaffolds, like 4-(1H-Pyrazol-3-YL)benzaldehyde, have shown extensive biological activities such as anti-inflammatory and antipyretic .

Safety and Hazards

4-(1H-Pyrazol-3-YL)benzaldehyde is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The safety information includes the following precautionary statements: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray; P280 - Wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Pyrazoles, including 4-(1H-Pyrazol-3-YL)benzaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Wirkmechanismus

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Mode of Action

It is suggested that the compound may interact with its targets through a fitting pattern in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, leading to potential changes in the target’s function.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to affect lipid peroxidation

Pharmacokinetics

The compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Some studies suggest that pyrazole derivatives can exhibit anticancer activity , indicating potential cellular effects

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be influenced by temperature and the presence of oxygen.

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTFMHHFZUBNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442364 | |

| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-3-YL)benzaldehyde | |

CAS RN |

179057-29-5 | |

| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)